molecular formula C10H11ClFNO4S B12143569 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid CAS No. 613657-35-5

4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid

Cat. No.: B12143569
CAS No.: 613657-35-5
M. Wt: 295.72 g/mol
InChI Key: UDBFSPFEBYCLDL-UHFFFAOYSA-N
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Description

4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid is a synthetic intermediate of interest in medicinal chemistry for the development of novel bioactive molecules. Compounds featuring sulfonamide functional groups are widely investigated for their potential to interact with biological targets . Research into structurally similar aryl sulfonyl derivatives has demonstrated their relevance in creating antimicrobial agents and anti-inflammatory drugs . The sulfonyl group can act as a key linker or warhead in chemical probes, contributing to the exploration of covalent inhibitor strategies and the expansion of druggable target space . This chemical serves as a valuable building block for researchers working in drug discovery, particularly in the synthesis and optimization of compounds for pharmacological screening. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

613657-35-5

Molecular Formula

C10H11ClFNO4S

Molecular Weight

295.72 g/mol

IUPAC Name

4-[(3-chloro-4-fluorophenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C10H11ClFNO4S/c11-8-6-7(3-4-9(8)12)18(16,17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15)

InChI Key

UDBFSPFEBYCLDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCCC(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 3-chloro-4-fluoroaniline with butanoic acid derivatives under specific conditions. One common method includes the use of sulfonyl chloride derivatives to introduce the sulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

Compound A : (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331763-54-3)
  • Structure : Features a 2,4-dichlorophenyl group instead of 3-chloro-4-fluorophenyl.
  • Key Differences: The absence of a sulfonyl group and the presence of a secondary amine and hydrochloride salt distinguish it from the target compound.
Compound B : 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid (CAS sc-352144)
  • Structure: Contains dual sulfonyl groups (4-chlorophenylsulfonyl and methylsulfonyl) on the butanoic acid chain.
  • Key Differences : The methylsulfonyl group at position 4 introduces additional polarity, likely improving aqueous solubility compared to the target compound. However, steric hindrance from the dual sulfonyl groups may reduce binding efficiency in biological targets .
Compound C : 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid (CAS 1213-42-9)
  • Structure : Substituted with a 4-methylphenylsulfonyl group.
  • Key Differences: The methyl group reduces electronegativity and metabolic stability compared to halogenated analogs. This compound’s lower molecular weight (257.31 g/mol) and non-halogenated structure may result in weaker target affinity but improved synthetic accessibility .
Compound D : 4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS 161420-87-7)
  • Structure : Includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a primary amine.
  • Key Differences : The Fmoc group (molecular weight 340.38 g/mol) adds bulk and complexity, making this compound more suited for solid-phase peptide synthesis rather than direct therapeutic applications .

Structural and Functional Comparison Table

Compound Name Aromatic Substituent Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 3-Chloro-4-fluorophenyl Sulfonyl, butanoic acid ~309.75 (estimated) High electronegativity, metabolic stability
Compound A 2,4-Dichlorophenyl Amine, hydrochloride Not provided High lipophilicity, salt form enhances solubility
Compound B 4-Chlorophenyl Dual sulfonyl groups Not provided High polarity, potential solubility advantage
Compound C 4-Methylphenyl Sulfonyl 257.31 Lower stability, ease of synthesis
Compound D Fmoc-protected Fmoc, amine 340.38 Peptide synthesis utility, bulkiness

Biological Activity

The compound 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid (CAS Number: 1009235-46-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C11H13ClFNO4S
  • Molecular Weight : 341.81 g/mol

The compound features a butanoic acid backbone with a sulfonamide functional group attached to a chlorofluorophenyl moiety. This structural arrangement is critical for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC11H13ClFNO4S
Molecular Weight341.81 g/mol
CAS Number1009235-46-4
Purity≥95%

The biological activity of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid primarily involves its interaction with carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in various physiological processes, including pH regulation and gas exchange.

Recent studies indicate that the introduction of fluorine atoms into the aromatic ring enhances the binding affinity of sulfonamide compounds to CA, particularly CA IX, which is overexpressed in many cancers. The sulfonamide group acts as a competitive inhibitor, effectively reducing CA activity in pathological conditions such as cancer.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase IX :
    • A study demonstrated that derivatives similar to 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid selectively inhibit CA IX without significantly affecting other isoforms of carbonic anhydrase. This selectivity is pivotal for minimizing side effects in therapeutic applications .
  • Fluorescent Probes for Cancer Imaging :
    • The compound has been utilized in developing fluorescent probes that visualize CA IX expression in cancer cells. These probes facilitate the understanding of tumor microenvironments and the role of CA IX in cancer progression .
  • Therapeutic Applications :
    • The compound's ability to inhibit CA IX has implications for cancer therapy, particularly in hypoxic tumors where CA IX is often upregulated. In vitro studies show that treatment with this compound reduces cell viability in CA IX-expressing cancer cell lines .

Table 2: Summary of Biological Activities

ActivityDescription
Carbonic Anhydrase InhibitionSelective inhibition of CA IX; potential anti-cancer effects
Imaging ApplicationsDevelopment of fluorescent probes for cancer visualization
Therapeutic PotentialReduced viability in cancer cell lines expressing CA IX

Q & A

Q. What are the standard synthetic routes for 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid?

The synthesis typically involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with an aminobutanoic acid derivative (e.g., 4-aminobutanoic acid) under basic conditions. Triethylamine is used to neutralize HCl generated during the sulfonamide bond formation. Purification is achieved via recrystallization or column chromatography. Reaction conditions (e.g., anhydrous solvents, stoichiometric ratios) are critical for high yields .

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfonamide NH at δ 10–11 ppm). 13C NMR confirms carbon骨架, and 19F NMR detects fluorine substituents .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O at ~1350–1150 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 320.05) .

Q. How is the compound’s purity assessed during synthesis?

Purity is evaluated using HPLC (C18 column, acetonitrile/water mobile phase) or thin-layer chromatography (TLC, silica gel with UV visualization). Residual solvents are quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How does the chloro-fluoro substitution pattern influence biological activity?

The 3-chloro-4-fluoro group enhances electron-withdrawing effects, stabilizing the sulfonamide moiety and improving interactions with enzymatic targets (e.g., carbonic anhydrase). Comparative studies with analogs (e.g., 4-methylphenyl or 4-bromophenyl derivatives) reveal higher inhibition constants (Ki) for the chloro-fluoro variant due to increased electronegativity and steric fit .

Q. What strategies resolve contradictions in reported IC50 values across pharmacological studies?

  • Standardization : Use consistent assay conditions (pH 7.4, 37°C, and validated buffer systems).
  • Reference Controls : Include well-characterized inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to calibrate results.
  • Orthogonal Assays : Validate findings using complementary methods (e.g., isothermal titration calorimetry vs. enzymatic activity assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Backbone Modifications : Replace the butanoic acid with shorter (propanoic) or longer (pentanoic) chains to assess steric effects.
  • Substituent Screening : Test halogen variants (e.g., Br, I) at the 3- and 4-positions to balance lipophilicity and binding affinity.
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .

Methodological Guidance

Q. How to design experiments assessing metabolic stability?

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic interactions .

Q. What computational tools predict the compound’s physicochemical properties?

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity.
  • pKa Prediction : SPARC or MarvinSuite models acid dissociation constants for the sulfonamide (-SO2NH-) and carboxylic acid groups .

Notes

  • Advanced Applications : Explore fluorinated analogs for PET imaging probes due to 18F isotopic labeling potential .

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